molecular formula C17H21N5S B13371145 6-[2-(1-Azepanyl)ethyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[2-(1-Azepanyl)ethyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13371145
M. Wt: 327.4 g/mol
InChI Key: UQKDCBIQDZDFDT-UHFFFAOYSA-N
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Description

6-[2-(1-Azepanyl)ethyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a fused heterocyclic compound featuring a triazolo-thiadiazole core substituted with a phenyl group at position 3 and a 1-azepanyl ethyl chain at position 4. The triazolo[3,4-b][1,3,4]thiadiazole scaffold is known for its structural rigidity, which enhances binding affinity to biological targets such as enzymes and receptors . The phenyl group at position 3 contributes to π-π stacking interactions, often critical for bioactivity . This compound is synthesized via cyclocondensation of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with substituted acids in POCl3, followed by purification via recrystallization .

Properties

Molecular Formula

C17H21N5S

Molecular Weight

327.4 g/mol

IUPAC Name

6-[2-(azepan-1-yl)ethyl]-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H21N5S/c1-2-7-12-21(11-6-1)13-10-15-20-22-16(18-19-17(22)23-15)14-8-4-3-5-9-14/h3-5,8-9H,1-2,6-7,10-13H2

InChI Key

UQKDCBIQDZDFDT-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)CCC2=NN3C(=NN=C3S2)C4=CC=CC=C4

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

6-[2-(1-Azepanyl)ethyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azepanyl and phenyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiadiazole derivatives.

    Substitution: Various substituted triazolothiadiazole derivatives.

Scientific Research Applications

6-[2-(1-Azepanyl)ethyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex heterocyclic compound that incorporates both triazole and thiadiazole moieties. It also features a phenyl group and an azepane ring, contributing to its structural diversity and potential biological activity. The presence of the 1,2,4-triazolo and 1,3,4-thiadiazole frameworks is significant because these structures are known for their diverse pharmacological properties.

Potential Applications

  • Compounds containing the 1,3,4-thiadiazole and 1,2,4-triazole frameworks are recognized for their extensive biological activities.
  • Interaction studies are crucial for understanding how 6-[2-(1-Azepanyl)ethyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole interacts with biological targets.
  • The uniqueness of 6-[2-(1-Azepanyl)ethyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole lies in its dual heterocyclic structure combining both triazoles and thiadiazoles with an azepane substituent. This combination may enhance its pharmacological profile compared to simpler derivatives that lack such structural complexity.

Structural Similarities and Biological Activity

Compound NameStructural FeaturesBiological Activity
5-(Phenyl)-1,3,4-thiadiazoleThiadiazole ringAntimicrobial
1-(Phenyl)-5-(substituted)-1H-[1,2,4]triazoleTriazole ringAnticancer
2-Amino-5-thiophenyl-1,3,4-thiadiazoleThiophenyl groupAnticonvulsant

Mechanism of Action

The exact mechanism of action of 6-[2-(1-Azepanyl)ethyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the observed pharmacological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of triazolo-thiadiazole derivatives are highly dependent on substituents at positions 3 and 5. Below is a detailed comparison with structurally analogous compounds:

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents (Position 3/6) Key Activities Reference(s)
6-[2-(1-Azepanyl)ethyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole 3-phenyl; 6-(1-azepanyl ethyl) Heparanase inhibition (anticancer, antimetastatic)
3-(Adamantan-1-yl)-6-(2-chloro-6-fluorophenyl)-triazolo-thiadiazole 3-adamantyl; 6-(2-chloro-6-fluorophenyl) COX-1/2 inhibition; enhanced supramolecular stability via C–H···π interactions
6-(2,5-Dinitrophenyl)-triazolo-thiadiazole (KA39) 6-(2,5-dinitrophenyl) Anticancer (GI50: 0.8–1.2 μM in colorectal/prostate cancer)
6-(3-Fluorophenyl)-3-[(2-naphthyloxy)methyl]-triazolo-thiadiazole (106) 3-(2-naphthyloxymethyl); 6-(3-fluorophenyl) Apoptosis induction in HepG2 cells (IC50 < doxorubicin)
6-(2-Chlorophenyl)-3-[(naphthalen-2-yloxy)methyl]-triazolo-thiadiazole (3b) 3-(naphthyloxymethyl); 6-(2-chlorophenyl) Anti-inflammatory (ED50: 28 mg/kg vs. naproxen’s 32 mg/kg)
3-(3,4-Dimethoxyphenyl)-6-(3-ethoxyphenyl)-triazolo-thiadiazole 3-(3,4-dimethoxyphenyl); 6-(3-ethoxyphenyl) Vasorelaxant activity (in vitro)

Substituent Effects on Bioactivity

  • Anticancer Activity: The 1-azepanyl ethyl group in the target compound likely enhances heparanase inhibition, reducing tumor metastasis by blocking heparan sulfate degradation . In contrast, adamantyl substituents (e.g., in compound 5a–5c) improve metabolic stability and COX-2 selectivity due to their bulky, lipophilic nature .
  • Anti-inflammatory Activity :

    • Chlorophenyl and naphthyloxymethyl substituents (e.g., compound 3b) reduce ulcerogenicity while maintaining COX-2 inhibition (ED50: 28 mg/kg). The naphthyl group enhances π-stacking with hydrophobic enzyme pockets .
  • Structural Stability :

    • Adamantyl and phenyl substituents influence crystal packing via C–H···π and van der Waals interactions. For example, 3-adamantyl-6-(2-chloro-6-fluorophenyl)-triazolo-thiadiazole exhibits greater lattice stability than phenyl-substituted analogs, as shown by Hirshfeld surface analysis .

Biological Activity

6-[2-(1-Azepanyl)ethyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex heterocyclic compound that integrates both triazole and thiadiazole moieties. This unique structure suggests a diverse range of potential biological activities. The compound is characterized by its phenyl group and azepane substituent, contributing to its pharmacological profile.

Structural Characteristics

The compound's structure can be broken down as follows:

  • Triazole Moiety : Known for its diverse pharmacological properties including anticancer and antimicrobial activities.
  • Thiadiazole Moiety : Exhibits a wide range of biological activities such as anti-inflammatory, anticonvulsant, and antiviral effects.
  • Azepane Ring : This six-membered ring adds to the compound's structural diversity and may enhance its interaction with biological targets.

Anticancer Properties

Research indicates that derivatives of the thiadiazole and triazole frameworks exhibit significant anticancer activity. For instance, compounds similar to 6-[2-(1-Azepanyl)ethyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have shown promising results against various cancer cell lines:

Cell Line IC50 (µg/mL) Activity
HCT116 (Colon Cancer)3.29Strong inhibition
H460 (Lung Cancer)10.0Moderate inhibition
MCF-7 (Breast Cancer)VariesAntiproliferative activity

The compound's potential as an anticancer agent is further supported by studies demonstrating its ability to inhibit cell growth in multiple tumor lines .

Antimicrobial Activity

Compounds containing the thiadiazole and triazole frameworks are recognized for their antimicrobial properties. The presence of these moieties in 6-[2-(1-Azepanyl)ethyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole suggests it may also possess similar activities. Studies have shown that related compounds exhibit effective antimicrobial action against various pathogens .

Other Biological Activities

The biological activities of the compound extend beyond anticancer and antimicrobial effects. The literature indicates several other pharmacological properties associated with derivatives of the triazole and thiadiazole structures:

  • Anticonvulsant : Compounds have been noted for their efficacy in seizure models.
  • Anti-inflammatory : Some derivatives demonstrate significant anti-inflammatory activity.
  • Antiviral : There is evidence supporting antiviral properties against certain viral infections .

The exact mechanism by which 6-[2-(1-Azepanyl)ethyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with specific biological targets such as enzymes or receptors involved in disease pathways.

Case Studies and Research Findings

Several studies have been conducted to explore the biological activity of compounds related to 6-[2-(1-Azepanyl)ethyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole:

  • Anticancer Study : A study evaluated the cytotoxicity of various thiadiazole derivatives against human cancer cell lines. Results indicated that certain derivatives exhibited IC50 values as low as 0.74 µg/mL against HCT116 cells .
  • Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of related compounds against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibitory effects .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 6-[2-(1-Azepanyl)ethyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, and how are structural impurities minimized?

  • Methodology : The synthesis typically involves cyclization of 3-phenyl-1,2,4-triazole-5-thiol derivatives with substituted aldehydes or ketones under acidic conditions. For example, phosphorous oxychloride (POCl₃) is often used to activate carbonyl groups, facilitating nucleophilic attack by thiol groups . Multi-step protocols require strict control of stoichiometry, temperature (reflux in ethanol or DMF), and purification via column chromatography or recrystallization to minimize impurities .
  • Characterization : Confirm structure and purity using NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography for planar triazolothiadiazole core validation .

Q. What biological activities are reported for triazolothiadiazole derivatives, and how are these assays designed?

  • Reported Activities : Similar compounds exhibit COX-2 selectivity (IC₅₀ values: 0.8–1.2 µM), antimicrobial activity (MIC: 4–16 µg/mL against S. aureus), and anticancer potential (e.g., inhibition of HeLa cell proliferation) .
  • Assay Design :

  • Enzyme Inhibition : Use recombinant COX-1/COX-2 enzymes with colorimetric detection of prostaglandin metabolites .
  • Antimicrobial Testing : Broth microdilution per CLSI guidelines, with ciprofloxacin as a positive control .
  • Cytotoxicity : MTT assays on cancer cell lines (48–72 hr exposure), normalized to healthy cell lines (e.g., HEK-293) .

Advanced Research Questions

Q. How do substituent variations at the 3- and 6-positions of the triazolothiadiazole core influence bioactivity?

  • Structure-Activity Relationship (SAR) :

  • 3-Position : Bulky groups (e.g., 1-azepanyl) enhance lipophilicity and target binding via hydrophobic interactions. Piperidinyl or pyridinyl substituents improve metabolic stability .
  • 6-Position : Electron-withdrawing groups (e.g., Cl, CF₃) increase electrophilicity, enhancing enzyme inhibition. Aromatic rings (e.g., phenyl) enable π-π stacking with target proteins .
    • Case Study : Replacement of phenyl with 3-chlorophenyl at the 6-position increased COX-2 inhibition by 40%, attributed to improved hydrophobic pocket fitting .

Q. How can researchers resolve contradictions in reported bioactivity data for triazolothiadiazoles?

  • Data Reconciliation Strategies :

  • Standardized Protocols : Ensure consistent assay conditions (e.g., pH, serum concentration) to minimize variability.
  • Orthogonal Assays : Cross-validate antimicrobial claims using both agar diffusion and microdilution methods .
  • Molecular Modeling : Compare docking poses (e.g., AutoDock Vina) with crystallographic data to verify target engagement .
    • Example : Discrepancies in IC₅₀ values for COX-2 inhibition were resolved by normalizing data to enzyme batch variability .

Q. What computational methods are effective for predicting binding modes and pharmacokinetic properties?

  • In Silico Tools :

  • Docking : Use Schrödinger Suite or MOE to simulate interactions with COX-2 (PDB: 5KIR) or bacterial DNA gyrase .
  • ADMET Prediction : SwissADME or pkCSM for estimating solubility (LogS), BBB permeability, and CYP450 inhibition .
    • Validation : Correlate computed LogP (2.5–3.5) with experimental HPLC retention times to refine models .

Q. How can synthetic scalability challenges be addressed for in vivo studies?

  • Scale-Up Considerations :

  • Reaction Optimization : Replace POCl₃ with safer catalysts (e.g., TMSCl) to reduce toxicity .
  • Purification : Switch from column chromatography to recrystallization in ethanol/water mixtures for cost efficiency .
  • Yield Improvement : Microwave-assisted synthesis reduces reaction time (2 hr vs. 16 hr) and improves yields by 15–20% .

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